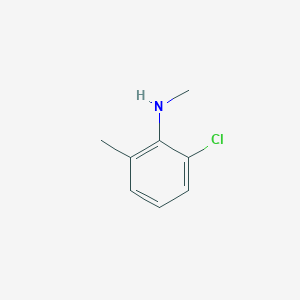
Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate is a chemical compound that features a lithium cation and a thiadiazole ring substituted with a difluoromethyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate typically involves the difluoromethylation of a thiadiazole precursor. One common method includes the reaction of 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid with lithium hydroxide in an aqueous medium. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the lithium salt of the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include the purification of the final product through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiadiazoline derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiadiazole ring may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid: The parent compound without the lithium cation.
4-(Trifluoromethyl)-1,2,3-thiadiazole-5-carboxylate: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.
4-(Methyl)-1,2,3-thiadiazole-5-carboxylate: A compound with a methyl group instead of a difluoromethyl group.
Uniqueness
Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate is unique due to the presence of the lithium cation, which can influence the compound’s solubility and reactivity. The difluoromethyl group also imparts distinct electronic properties, making this compound particularly interesting for various applications.
Properties
Molecular Formula |
C4HF2LiN2O2S |
|---|---|
Molecular Weight |
186.1 g/mol |
IUPAC Name |
lithium;4-(difluoromethyl)thiadiazole-5-carboxylate |
InChI |
InChI=1S/C4H2F2N2O2S.Li/c5-3(6)1-2(4(9)10)11-8-7-1;/h3H,(H,9,10);/q;+1/p-1 |
InChI Key |
YNEZQHCJHSUWGL-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1(=C(SN=N1)C(=O)[O-])C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride](/img/structure/B13488801.png)


![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)


![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)
